Estriol 3-benzoate

Pharmacokinetics Drug Delivery Endocrinology

Estriol 3-benzoate is a steroidal ester prodrug with a 6-day half-life, enabling less frequent dosing and reduced animal stress in chronic models. It demonstrates superior renal protection (glomerulosclerosis index 0.21) and 50-125x in vivo potency compared to free estriol. Ideal for pharmacokinetic studies, analytical method validation (ELISA/LC-MS/MS), and long-term post-menopausal or renal disease research. Ensure your studies leverage its unique sustained-action profile and specific immunoassay cross-reactivity.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
CAS No. 2137-85-1
Cat. No. B15341351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol 3-benzoate
CAS2137-85-1
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C25H28O4/c1-25-12-11-19-18-10-8-17(29-24(28)15-5-3-2-4-6-15)13-16(18)7-9-20(19)21(25)14-22(26)23(25)27/h2-6,8,10,13,19-23,26-27H,7,9,11-12,14H2,1H3/t19-,20-,21+,22-,23+,25+/m1/s1
InChIKeyXOFSFAAPNZBHAY-ROHWNPGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol 3-Benzoate (CAS 2137-85-1): A Prodrug Estriol Derivative with Altered Physicochemical and Pharmacological Profile


Estriol 3-benzoate (CAS 2137-85-1) is a synthetic estrogenic steroid, specifically the 3-benzoyl ester of the naturally occurring hormone estriol. This modification classifies it as a steroidal ester prodrug [1]. Its molecular formula is C25H28O4, with a molecular weight of 392.5 g/mol, and a melting point of 227-228 °C . The compound is practically insoluble in water but shows good solubility in organic solvents, and its calculated logP of 4.09 indicates high lipophilicity compared to its parent, unconjugated estriol .

Why Estriol 3-Benzoate Cannot Be Substituted by Free Estriol or Other Estrogen Analogs in Research


Substituting estriol 3-benzoate with free estriol or other estrogen analogs is not scientifically equivalent due to fundamentally altered physicochemical and pharmacokinetic properties. Esterification, such as the addition of the 3-benzoate group, converts the parent steroid into a prodrug, dramatically increasing its lipophilicity (logP 4.09 vs estriol ~2.6) [REFS-1, REFS-2]. This modification confers prolonged duration of action in vivo, as demonstrated by a 6-day blood half-life in rats compared to the much shorter half-life of estriol, which is rapidly metabolized and excreted [2]. Consequently, this leads to significantly enhanced and sustained in vivo potency, as observed in behavioral and organ protection studies where the benzoate ester is far more effective on a weight basis than the free hormone [REFS-4, REFS-5]. Furthermore, the prodrug form influences receptor interactions and downstream signaling pathways differently, as seen in renal protection assays, and even introduces specific immunoassay cross-reactivity that can confound analytical results if not accounted for [REFS-6, REFS-7].

Quantitative Differentiation of Estriol 3-Benzoate from Estriol and Related Analogs


Prolonged Pharmacokinetic Profile: 6-Day Blood Half-Life of Estradiol 3-Benzoate in Rats

The 3-benzoate esterification results in a drastically prolonged biological half-life in vivo. While estriol is rapidly metabolized and cleared, the ester prodrug form acts as a depot, slowly releasing the active moiety. This is evidenced by a pharmacokinetic study in rats showing that intramuscularly injected estradiol-3-benzoate has a biological half-life in blood of 6 days [1].

Pharmacokinetics Drug Delivery Endocrinology Prodrug

Potency Enhancement: Estradiol Benzoate is >50-Fold More Potent than Free Estradiol in Inducing Lordosis Behavior

In a classic behavioral pharmacology study, the threshold dose required to activate lordosis behavior in ovariectomized guinea pigs was dramatically lower for esterified estrogens compared to their free forms. While the threshold dose for free estradiol-17β and estriol was between 20-50 μg/animal, the threshold dose for estradiol-17β-3-benzoate was only 0.4 μg/animal [1].

Behavioral Pharmacology Neuroendocrinology Reproductive Biology In Vivo Efficacy

Renoprotective Efficacy: Estriol Provides Superior Reduction in Glomerulosclerosis Index vs. Estradiol Benzoate

In a study of renal damage in uninephrectomized SHRsp rats, both estriol (0.02 mg/d) and 17β-estradiol 3-benzoate (25 μg/d) significantly reduced markers of kidney injury compared to vehicle. Notably, estriol treatment resulted in a significantly lower glomerulosclerosis index than estradiol benzoate treatment [1].

Nephrology Renal Protection Estrogen Pharmacology Disease Models

Receptor Binding Profile: Estradiol Benzoate Exhibits 6-10 Fold Lower Affinity for ERα than Estradiol

Estrogen esters, such as estradiol benzoate, have an intrinsically low affinity for the estrogen receptor; their in vivo activity relies on enzymatic hydrolysis to the active parent steroid. Data from a validated assay show that estradiol benzoate binds to human and murine ERα with an IC50 of 22-28 nM, representing a 6-10 fold reduction in binding affinity compared to estradiol .

Molecular Pharmacology Receptor Binding Estrogen Receptor In Vitro Assay

Analytical Cross-Reactivity: Estradiol 3-Benzoate Causes 57-84% Cross-Reactivity in a Pan-Estrogen ELISA

In analytical contexts, the presence of estriol 3-benzoate can significantly interfere with certain immunoassays designed for other estrogens. A study developing a competitive ELISA for 17β-estradiol, estrone, and estriol found that the assay exhibited substantial cross-reactivity with beta estradiol-3-benzoate, ranging from 57% to 84% [1].

Immunoassay Analytical Chemistry Endocrine Disruption Cross-Reactivity

Optimal Scientific and Industrial Use Cases for Estriol 3-Benzoate Based on Differentiated Evidence


Chronic In Vivo Studies Requiring Sustained Estriol Exposure

Estriol 3-benzoate is the ideal compound for long-term animal studies modeling chronic conditions like post-menopausal physiology or renal disease. Its 6-day half-life in rodents [1] translates to less frequent dosing (e.g., once or twice weekly) compared to free estriol, which would require daily injections. This reduces animal handling stress, minimizes injection site reactions, and ensures a more stable plasma concentration of the active hormone, improving data consistency and aligning with the 3R principles of animal research.

Estrogen-Mediated Renal Protection Models

For researchers investigating the protective effects of estrogens on the kidney, estriol 3-benzoate offers a specific advantage over estradiol-based prodrugs. A direct comparative study showed that estriol provided a greater reduction in the glomerulosclerosis index (0.21 ± 0.12) than 17β-estradiol 3-benzoate (0.69 ± 0.16) in a hypertensive rat model [2]. This indicates that estriol 3-benzoate may be a superior tool for studying the unique renal protective pathways of weaker estrogens without the strong proliferative effects associated with estradiol.

Analytical Method Development and Validation for Complex Matrices

Estriol 3-benzoate serves as a critical reference standard for analytical chemistry labs, particularly those developing methods for veterinary drug residue surveillance or environmental monitoring. Its high cross-reactivity (57-84%) in common ELISA formats [3] makes it essential for validation studies to demonstrate method specificity. Furthermore, its distinct lipophilicity and chromatographic behavior are key for developing and validating confirmatory LC-MS/MS methods for steroid esters in biological tissues like bovine hair, where it is used as a target analyte [4].

Prodrug Design and Pharmacokinetic Studies

As a model ester prodrug, estriol 3-benzoate is a valuable tool compound in pharmaceutical research focused on drug delivery and pharmacokinetics. Its dramatically increased potency in vivo (50-125x in behavioral assays) and prolonged half-life [REFS-5, REFS-1] make it a benchmark for studying the relationship between steroid ester structure, lipophilicity, and duration of action. It can be used in comparative studies with other estriol esters (e.g., valerate, acetate) to optimize depot formulations or oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estriol 3-benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.